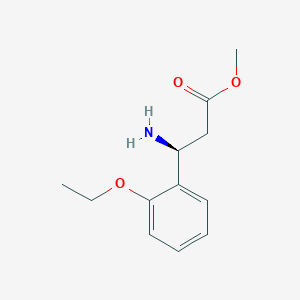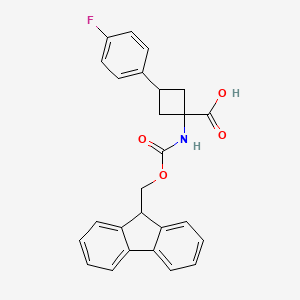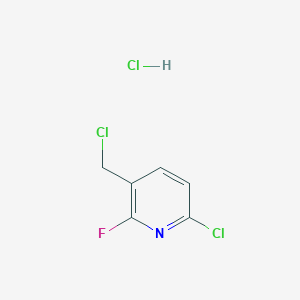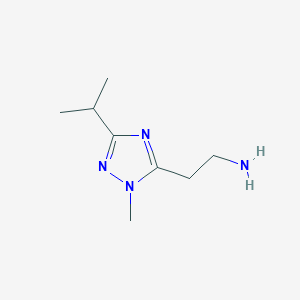
Methyl (s)-3-amino-3-(2-ethoxyphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (s)-3-amino-3-(2-ethoxyphenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, an ethoxy-substituted phenyl group, and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (s)-3-amino-3-(2-ethoxyphenyl)propanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (s)-3-amino-3-(2-ethoxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, can further optimize the production process.
化学反応の分析
Types of Reactions
Methyl (s)-3-amino-3-(2-ethoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated derivatives of the phenyl ring.
科学的研究の応用
Methyl (s)-3-amino-3-(2-ethoxyphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
類似化合物との比較
Similar Compounds
Methyl 3-amino-3-phenylpropanoate: Lacks the ethoxy group on the phenyl ring.
Ethyl (s)-3-amino-3-(2-ethoxyphenyl)propanoate: Has an ethyl ester group instead of a methyl ester group.
Methyl (s)-3-amino-3-(2-methoxyphenyl)propanoate: Has a methoxy group instead of an ethoxy group on the phenyl ring.
Uniqueness
Methyl (s)-3-amino-3-(2-ethoxyphenyl)propanoate is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and interaction with specific molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
methyl (3S)-3-amino-3-(2-ethoxyphenyl)propanoate |
InChI |
InChI=1S/C12H17NO3/c1-3-16-11-7-5-4-6-9(11)10(13)8-12(14)15-2/h4-7,10H,3,8,13H2,1-2H3/t10-/m0/s1 |
InChIキー |
CTYYUTQJPDWHDO-JTQLQIEISA-N |
異性体SMILES |
CCOC1=CC=CC=C1[C@H](CC(=O)OC)N |
正規SMILES |
CCOC1=CC=CC=C1C(CC(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13648760.png)




![4-Thiazoleacetic acid,2-amino-a-[[2-(diphenylmethoxy)-1,1-dimethyl-2-oxoethoxy]imino]-,(Z)-(9CI)](/img/structure/B13648785.png)


![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate](/img/structure/B13648812.png)
![methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride](/img/structure/B13648820.png)
